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Compound of Interest

Compound Name:

1-

Cyanoethyl(diethylamino)dimethyl

silane

Cat. No.: B025427 Get Quote

Disclaimer: The following application notes and protocols are based on the use of aminosilane

precursors, specifically Bis(diethylamino)dimethylsilane and Bis(dimethylamino)dimethylsilane,

which are close structural analogs to the requested compound, 1-
Cyanoethyl(diethylamino)dimethylsilane. Extensive literature searches did not yield specific

data on the use of 1-Cyanoethyl(diethylamino)dimethylsilane in microelectronics fabrication.

The information provided is based on established applications of similar aminosilanes and

should be adapted and optimized for specific process requirements.

Application: Precursor for Thin Film Deposition
Aminosilanes such as Bis(diethylamino)dimethylsilane and Bis(dimethylamino)dimethylsilane

are utilized as precursors for the deposition of silicon-based thin films, including silicon dioxide

(SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN). These films are critical

components in microelectronic devices, serving as insulators, passivation layers, and etch

stops. The deposition methods primarily include Plasma-Enhanced Chemical Vapor Deposition

(PECVD) and Atomic Layer Deposition (ALD).

1.1. Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride-like Films

PECVD using aminosilane precursors allows for the deposition of silicon nitride-like films at

relatively low temperatures, which is crucial for temperature-sensitive substrates.
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Quantitative Data Summary:

Parameter Value Precursor Notes

Film Type Silicon Nitride-like

Bis(dimethylamino)di

methylsilane

(BDMADMS)

High carbon content

films with inorganic

character can be

deposited in

monomer-Ar

discharges at high

power.[1]

Refractive Index 1.87

Bis(dimethylamino)di

methylsilane

(BDMADMS)

Achieved at high input

power and low

monomer-to-Argon

ratio, indicating low

carbon and high

nitrogen content.[2]

Deposition Method

Radio Frequency

Inductively Coupled

Plasma

Bis(dimethylamino)di

methylsilane

(BDMADMS)

-

Experimental Protocol: PECVD of Silicon Nitride-like Films

Substrate Preparation:

Start with a clean silicon wafer or other suitable substrate.

Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and

inorganic contaminants.

Load the substrate into the PECVD reaction chamber.

Chamber Conditioning:

Pump down the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

Heat the substrate to the desired deposition temperature (e.g., 100-400 °C).
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Deposition Process:

Introduce the Bis(dimethylamino)dimethylsilane precursor into the chamber. The precursor

is typically in a heated bubbler with a carrier gas (e.g., Argon).

Introduce the reactant gas, which can be Argon for SiCN films or a nitrogen source like N₂

or NH₃ for SiNₓ films.[2]

Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode.

Control the deposition time to achieve the desired film thickness.

Upon completion, turn off the precursor and reactant gas flows, and extinguish the plasma.

Post-Deposition:

Cool down the substrate under vacuum.

Vent the chamber and unload the substrate.

Characterize the film properties (e.g., thickness, refractive index, composition, and

electrical properties).
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Caption: Workflow for a typical thermal ALD process.
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Application: Surface Modification
Aminosilanes are used for the surface modification of silicon and other substrates to alter their

surface properties, such as hydrophobicity. This is important for improving adhesion of

subsequent layers, preventing stiction in MEMS devices, and in patterning for area-selective

deposition.

[3]Quantitative Data Summary:

Property Observation Precursor Application

Surface

Functionalization

Selectively adsorbs on

SiO₂ but not on H-

terminated Si.

Bis(dimethylamino)di

methylsilane

(BDMADMS)

Inhibitor for area-

selective ALD.

Adhesion Promotion

Forms a protective

silicon film on

semiconductor

surfaces, improving

adhesion.

[4]

Bis(dimethylamino)me

thylsilane

Photoresist

applications and

surface treatment.

Experimental Protocol: Vapor-Phase Surface Modification

Substrate Preparation:

Ensure the substrate has a hydroxylated surface. This can be achieved by cleaning with a

piranha solution or treating with an oxygen plasma.

[5]2. Vapor-Phase Deposition:

Place the cleaned substrate in a vacuum chamber.
Introduce the aminosilane precursor in the vapor phase. This can be done by heating the
liquid precursor in a source vessel connected to the chamber.
Allow the precursor to react with the substrate surface for a specific duration (e.g., 5-20
minutes). T[5]he reaction time and temperature will depend on the specific precursor and
desired surface coverage.

Post-Deposition Annealing (Optional):
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An annealing step (e.g., at 100-160 °C) can be performed to promote covalent bonding

and remove physisorbed molecules.

[5]4. Cleaning and Characterization:

Rinse the substrate with a suitable solvent (e.g., isopropanol) to remove any unreacted
precursor.
Characterize the modified surface using techniques such as contact angle goniometry (to
measure hydrophobicity), ellipsometry (to measure layer thickness), and atomic force
microscopy (to assess surface roughness).

[5]Logical Diagram for Surface Modification
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Caption: Logical steps for surface modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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